Cas no 2172098-29-0 (3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid)

3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid is a specialized Fmoc-protected amino acid derivative designed for peptide synthesis applications. Its structure incorporates a benzyl group and a tetrahydrofuran ring, enhancing steric and electronic properties for controlled coupling reactions. The Fmoc-protecting group ensures orthogonal deprotection under mild basic conditions, facilitating sequential peptide assembly. The propanoic acid moiety provides a carboxyl terminus for further elongation or conjugation. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where its stability and reactivity profile contribute to high-purity intermediate formation. Its design allows for selective modifications in complex peptide sequences, making it useful in medicinal chemistry and biochemical research.
3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid structure
2172098-29-0 structure
Product Name:3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid
CAS No:2172098-29-0
MF:C30H30N2O6
MW:514.569008350372
CID:6217514
PubChem ID:165879111
Update Time:2025-10-31

3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid
    • 3-{N-benzyl-1-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxolan-3-yl]formamido}propanoic acid
    • 2172098-29-0
    • EN300-1545138
    • Inchi: 1S/C30H30N2O6/c33-28(34)14-15-32(16-20-8-2-1-3-9-20)29(35)26-17-37-19-27(26)31-30(36)38-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,25-27H,14-19H2,(H,31,36)(H,33,34)
    • InChI Key: WHKYQVBWMQEFKH-UHFFFAOYSA-N
    • SMILES: O1CC(C(C(N(CC2C=CC=CC=2)CCC(=O)O)=O)C1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 514.21038668g/mol
  • Monoisotopic Mass: 514.21038668g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 10
  • Complexity: 808
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 105Ų

3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid Pricemore >>

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3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid Related Literature

Additional information on 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid

Introduction to 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic Acid (CAS No. 2172098-29-0)

3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid, identified by its CAS number 2172098-29-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules that exhibit potential therapeutic properties, making it a subject of extensive research and development. The intricate structure of this molecule, characterized by its multiple functional groups, contributes to its unique chemical and biological profile.

The molecular structure of 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid incorporates several key features that are critical for its biological activity. The presence of a benzyl group at the N-position and a formamido moiety at the C-terminal position enhances its solubility and reactivity, which are essential for drug-like properties. Additionally, the incorporation of a fluorenylmethoxycarbonyl (Fmoc) group provides stability and facilitates further chemical modifications, making it a valuable intermediate in synthetic chemistry.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. The oxolan ring in this molecule serves as a privileged scaffold, known for its ability to interact with biological targets in a highly specific manner. This structural motif has been extensively studied for its potential applications in the development of novel therapeutic agents. The combination of these structural elements not only enhances the compound's pharmacological profile but also opens up new avenues for further exploration.

In the realm of drug discovery, the synthesis and characterization of such complex molecules are crucial steps towards identifying lead compounds with desirable pharmacological properties. The synthesis of 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-ylformamido}propanoic acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and protecting group strategies, has been instrumental in achieving the desired molecular architecture.

The biological activity of this compound has been a focus of numerous studies aimed at elucidating its mechanism of action. Preliminary findings suggest that it may interact with specific enzymes or receptors involved in various disease pathways. These interactions could potentially lead to the development of new treatments for conditions such as cancer, inflammation, and neurodegenerative disorders. The fluorenylmethoxycarbonyl group, in particular, has been shown to enhance binding affinity and stability, which are critical factors in drug design.

The role of computational chemistry and molecular modeling in understanding the behavior of complex molecules cannot be overstated. These tools have enabled researchers to predict the binding modes and interactions of 3-{N-benzyl-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolan-3-y]formamido}propanoic acid with biological targets, providing valuable insights into its potential therapeutic applications. Such simulations have been instrumental in guiding experimental efforts and optimizing lead compounds for clinical development.

The development of novel synthetic methodologies is another area where this compound has made significant contributions. The ability to efficiently synthesize complex molecules like 3-{N-benzyl-l-l-l-({((9H-fluoren-l)-y]methoxy carbonyl}amino) oxolan-l)-y]formamido}propanoic acid has opened up new possibilities for drug discovery and development. Advances in green chemistry principles have also played a role in making these synthetic processes more sustainable and environmentally friendly.

The future prospects for this compound are promising, with ongoing research aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating these findings into tangible benefits for patients worldwide. The continued exploration of its pharmacological properties will likely uncover new uses and enhance our understanding of disease mechanisms.

In conclusion, 3-{N-benzyl-l-l-({((9H-fluoren-l)-y]methoxy carbonyl}amino) oxolan-l)-y]formamido}propanoic acid (CAS No. 2172098-\−29-\−) represents a significant advancement in pharmaceutical chemistry. Its complex structure and diverse functional groups make it a versatile molecule with potential applications across multiple therapeutic areas. As research progresses, we can expect to see further developments that will solidify its role as a valuable tool in drug discovery and development.

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